molecular formula C15H21BClFO3 B6304363 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester CAS No. 2121513-71-9

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B6304363
CAS No.: 2121513-71-9
M. Wt: 314.6 g/mol
InChI Key: LROXRWKYPPUGRW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic esters, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

The compound, being a boronic ester, is likely to interact with its targets through the boron atom. The boron atom can form reversible covalent bonds with biological targets, which can lead to changes in the target’s function . .

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura cross-coupling reaction, a widely-used carbon-carbon bond-forming reaction . This reaction involves the transmetalation of an organoboron compound to a palladium complex, followed by reductive elimination to form the coupled product . .

Pharmacokinetics

Boronic esters are generally known to be stable and resistant to metabolic degradation . The compound’s bioavailability would depend on factors such as its solubility, permeability, and stability in the physiological environment.

Result of Action

The ability of boronic esters to form reversible covalent bonds with biological targets can lead to changes in the function of these targets .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH can significantly influence the rate of hydrolysis of boronic esters . Therefore, the physiological environment can impact the compound’s stability and its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Scientific Research Applications

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClFO3/c1-9(2)19-13-8-12(18)10(7-11(13)17)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROXRWKYPPUGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123780
Record name 1,3,2-Dioxaborolane, 2-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-71-9
Record name 1,3,2-Dioxaborolane, 2-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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